molecular formula C14H14Pd B12057720 (5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium

(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium

Cat. No.: B12057720
M. Wt: 288.68 g/mol
InChI Key: STDKYMKMBSTDJK-UHFFFAOYSA-N
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Description

(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium is an organometallic compound that features a palladium center coordinated to a cyclopentadienyl ring and a phenyl-substituted propenyl ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium typically involves the reaction of palladium precursors with cyclopentadienyl and phenyl-propenyl ligands under controlled conditions. One common method involves the use of palladium chloride (PdCl2) as a starting material, which is reacted with cyclopentadiene and phenyl-propenyl derivatives in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form palladium(II) species.

    Reduction: Reduction reactions can convert the palladium center to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or phenyl-propenyl ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and in solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) complexes, while substitution reactions can produce a variety of palladium complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium is used as a catalyst in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings . These reactions are essential for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

Biology and Medicine

The compound has potential applications in biology and medicine, particularly in the development of new drugs and therapeutic agents. Its ability to facilitate specific chemical reactions can be harnessed in the synthesis of biologically active compounds.

Industry

In the industrial sector, this palladium compound is used in the production of fine chemicals and advanced materials. Its catalytic properties are exploited in processes such as polymerization and the manufacture of pharmaceuticals .

Mechanism of Action

The mechanism of action of (5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium involves the coordination of the palladium center to the cyclopentadienyl and phenyl-propenyl ligands. This coordination facilitates the activation of substrates and the formation of reactive intermediates, which then undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium lies in its specific coordination environment and the ability to facilitate a wide range of chemical reactions. Its palladium center provides distinct catalytic properties that are not observed in similar compounds with different metal centers.

Properties

Molecular Formula

C14H14Pd

Molecular Weight

288.68 g/mol

InChI

InChI=1S/C9H9.C5H5.Pd/c1-2-6-9-7-4-3-5-8-9;1-2-4-5-3-1;/h2-8H,1H2;1-5H;

InChI Key

STDKYMKMBSTDJK-UHFFFAOYSA-N

Canonical SMILES

[CH2][CH][CH]C1=CC=CC=C1.[CH]1[CH][CH][CH][CH]1.[Pd]

Origin of Product

United States

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